
2-(3-Hydroxypropoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-hydroxypropoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropoxy)naphthalene typically involves the nucleophilic substitution reaction of 2-(3-bromopropoxy)naphthalene with potassium carbonate (K2CO3) in water. The reaction is carried out at elevated temperatures to facilitate the substitution process . The general reaction scheme is as follows:
2-(3-Bromopropoxy)naphthalene+K2CO3→this compound+KBr+CO2
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2-(3-Hydroxypropoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
2-(3-Hydroxypropoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxypropoxy)naphthalene involves its interaction with molecular targets through its hydroxyl and naphthalene groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 2-(2-Hydroxypropoxy)naphthalene
- 2-(3-Bromopropoxy)naphthalene
- 2-(3-Chloropropoxy)naphthalene
Comparison: 2-(3-Hydroxypropoxy)naphthalene is unique due to the presence of the 3-hydroxypropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group can participate in hydrogen bonding, making it more reactive in certain chemical reactions compared to its halogenated counterparts .
特性
CAS番号 |
7598-29-0 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
3-naphthalen-2-yloxypropan-1-ol |
InChI |
InChI=1S/C13H14O2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14H,3,8-9H2 |
InChIキー |
JMIIDKDBGDGVJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



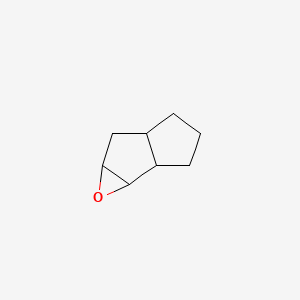
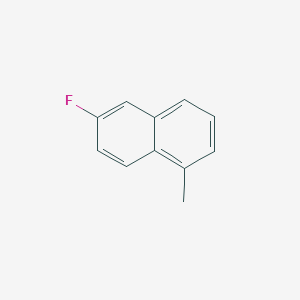
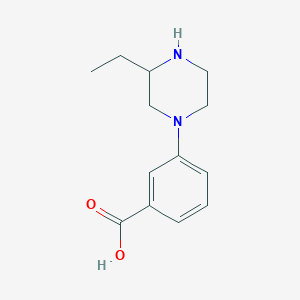
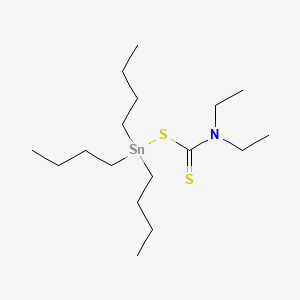
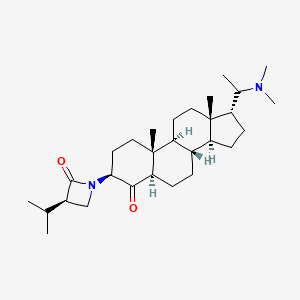




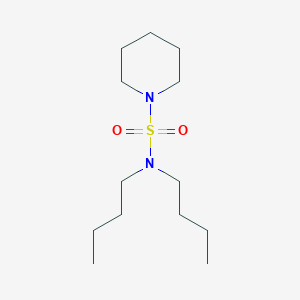
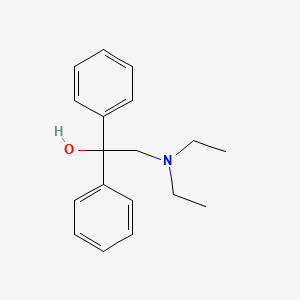
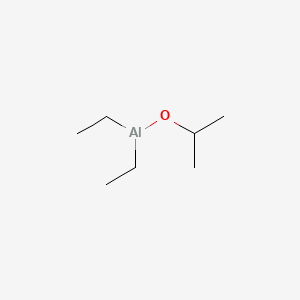
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
